20-(4-(1,1,3,3-Tetramethylbutyl)phenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol
Description
Chemical Identity: This compound, often referred to as Triton™ X-100 (non-hydrogenated form), is a nonionic surfactant characterized by a branched alkylphenol group (4-(1,1,3,3-tetramethylbutyl)phenyl) attached to a polyethylene glycol (PEG) chain with six ethoxy (EO) units and a terminal hydroxyl group. Its molecular formula is C28H50O8, with an average molecular mass of 514.700 g/mol . It is widely used in biochemical and industrial applications for solubilizing proteins, emulsifying, and stabilizing formulations.
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H50O8/c1-27(2,3)24-28(4,5)25-6-8-26(9-7-25)36-23-22-35-21-20-34-19-18-33-17-16-32-15-14-31-13-12-30-11-10-29/h6-9,29H,10-24H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLXNOZHXNSSPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCCOCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H50O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60179685 | |
| Record name | Triton X-100.7 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2497-59-8 | |
| Record name | 20-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-3,6,9,12,15,18-hexaoxaeicosan-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2497-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 20-(4-(1,1,3,3-Tetramethylbutyl)phenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002497598 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triton X-100.7 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 20-[4-(1,1,3,3-tetramethylbutyl)phenoxy]-3,6,9,12,15,18-hexaoxaicosan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.894 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 20-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DGW88559XL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Preparation of 4-(1,1,3,3-Tetramethylbutyl)phenol
- Alkylation of phenol :
Phenol is alkylated with 2,4,4-trimethylpentene (diisobutylene) in the presence of an acid catalyst (e.g., sulfuric acid or Amberlyst® resin).- Reaction :
$$
\text{Phenol} + \text{2,4,4-trimethylpentene} \xrightarrow{\text{H}^+} \text{4-(1,1,3,3-Tetramethylbutyl)phenol}
$$ - Conditions :
- Temperature: 80–120°C
- Pressure: Atmospheric
- Catalyst loading: 1–5 wt%
- Reaction :
Ethoxylation of 4-(1,1,3,3-Tetramethylbutyl)phenol
- Base-catalyzed ethoxylation :
The alkylphenol reacts with ethylene oxide (EO) in a step-growth polymerization.- Catalyst : Potassium hydroxide (0.1–0.5 wt%)
- Stoichiometry :
- Molar ratio of EO to alkylphenol: 7:1 (to yield 7 ethylene oxide units)
- Conditions :
- Temperature: 120–180°C
- Pressure: 2–5 bar (to maintain EO in liquid phase)
- Reaction time: 4–8 hours
Industrial Production Methods
Scalable processes prioritize yield, purity, and safety:
Continuous Ethoxylation Reactors
- Tubular or loop reactors : Enable precise control over EO addition and heat dissipation.
- Key parameters :
Parameter Optimal Range EO feed rate 0.5–2.0 L/min Cooling water flow 10–20 m³/h Residual EO concentration <0.1% (post-reaction)
Purification and Quality Control
- Neutralization : Acetic acid is added to quench the catalyst.
- Distillation : Unreacted EO and water are removed under vacuum.
- Analytical validation :
- Hydroxyl value : 70–90 mg KOH/g (theoretical: 81.5 mg KOH/g)
- Cloud point : 65–75°C (1% aqueous solution)
Reaction Mechanism and By-Product Analysis
Ethoxylation Kinetics
- Propagation steps :
$$
\text{ROH} + n\,\text{EO} \xrightarrow{\text{KOH}} \text{RO-(CH}2\text{CH}2\text{O)}_n\text{-H}
$$- Rate-determining step : Nucleophilic attack of alkoxide on EO.
- By-products :
- Polyethylene glycol (PEG) from EO homopolymerization.
- Residual alkylphenol (<0.5% in optimized processes).
Mitigation Strategies
- EO dosing control : Prevents thermal runaway and PEG formation.
- Catalyst filtration : Ion-exchange resins remove residual K⁺ post-reaction.
Comparative Analysis of Ethoxylation Methods
| Method | Batch Reactor | Continuous Reactor |
|---|---|---|
| EO conversion | 95–98% | 98–99.5% |
| PEG content | 1–3% | <0.5% |
| Energy efficiency | Moderate | High |
| Scale-up feasibility | Limited | Excellent |
Chemical Reactions Analysis
Types of Reactions
20-(4-(1,1,3,3-Tetramethylbutyl)phenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the phenolic group to a hydroxyl group.
Substitution: The phenolic group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Surfactants and Emulsifiers
One of the primary applications of this compound is as a surfactant and emulsifier in various industrial processes. Its amphiphilic nature allows it to reduce surface tension between different phases (e.g., oil and water), making it valuable in formulations such as:
- Cleaning agents : Used in household and industrial cleaning products.
- Paints and coatings : Acts as an emulsifier to improve the stability and application of paints .
- Textiles : Utilized in textile processing for dyeing and finishing .
Pharmaceutical Applications
The compound's unique structure also allows it to be used in pharmaceutical formulations. Its properties can enhance drug solubility and bioavailability, making it suitable for use in:
- Drug delivery systems : Facilitates the transport of hydrophobic drugs through aqueous environments.
- Stabilizers : Helps maintain the stability of pharmaceutical emulsions .
Environmental Considerations
While 20-(4-(1,1,3,3-Tetramethylbutyl)phenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol has beneficial applications, there are environmental concerns associated with its use. The compound is classified under various regulatory frameworks due to its potential endocrine-disrupting effects .
Regulatory Status
The European Chemicals Agency (ECHA) has included this compound on several regulatory lists due to its environmental impact. It is monitored under REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulations due to potential health risks associated with exposure .
Case Study 1: Use in Paints
In a study examining the use of octylphenol ethoxylates (OPE), which includes compounds similar to this compound, it was found that these compounds significantly improved the performance of acrylic paints by enhancing their emulsification properties. The study highlighted that OPE could replace more harmful substances previously used in paint formulations .
Case Study 2: Pharmaceutical Formulations
Research on the use of surfactants in drug formulations demonstrated that incorporating this compound improved the solubility of poorly soluble drugs. The study reported a marked increase in bioavailability when using formulations containing this compound compared to traditional surfactants .
Mechanism of Action
The compound exerts its effects primarily through its surfactant properties. It reduces the surface tension between hydrophobic and hydrophilic phases, allowing for the solubilization of hydrophobic compounds. The molecular targets include hydrophobic regions of proteins and other biomolecules, facilitating their solubilization and stabilization.
Comparison with Similar Compounds
Comparative Data Table
Key Research Findings
Environmental Impact: Branched alkylphenol ethoxylates like Triton X-100 exhibit greater persistence and bioaccumulation than linear counterparts (e.g., octylphenol derivatives) .
Toxicity: Nonylphenol ethoxylates show higher endocrine disruption potency due to their metabolic conversion to nonylphenol, a known xenoestrogen .
Hydrogenation Benefits : Hydrogenated Triton X-100 reduces aromatic ring toxicity while maintaining surfactant efficacy .
Regulatory and Industrial Implications
- EU Restrictions: All listed compounds with alkylphenol ethoxylate structures are subject to REACH authorization for industrial use .
- Alternatives : Linear alcohol ethoxylates or sugar-based surfactants are increasingly adopted to meet regulatory standards .
Biological Activity
20-(4-(1,1,3,3-Tetramethylbutyl)phenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol is a complex organic compound with the molecular formula C28H50O8 and a molecular weight of approximately 514.69 g/mol. This compound features a long-chain structure characterized by a hexaoxaicosan backbone, which consists of six ether linkages. Its unique properties make it valuable in various applications, particularly as a nonionic surfactant in scientific and industrial processes.
Chemical Structure
The compound can be represented structurally as follows:
- IUPAC Name: this compound
- CAS Number: 2497-59-8
The biological activity of this compound is primarily attributed to its surfactant properties. It aids in solubilizing hydrophobic compounds which enhances their bioavailability in biological systems. This characteristic is crucial for applications in biochemical and pharmaceutical research where the solubility of active pharmaceutical ingredients (APIs) needs to be improved .
Biological Applications
1. Drug Formulation:
- Used to enhance the solubility and bioavailability of hydrophobic drugs.
- Facilitates the formulation of stable drug delivery systems.
2. Protein Isolation:
- Employed in the isolation and solubilization of proteins and other biomolecules.
- Helps in maintaining protein stability during purification processes.
3. Environmental Impact:
- The compound has been studied for its potential effects on aquatic organisms due to its surfactant nature.
- Similar compounds are known to exhibit endocrine-disrupting properties; hence monitoring is essential .
Toxicological Studies
Research indicates that compounds similar to this one may exhibit varying degrees of toxicity. For instance:
- Endocrine Disruption: Alkylphenols and their ethoxylates have been classified as potential endocrine disruptors due to their estrogenic activity in aquatic environments .
- Aquatic Toxicity: Monitoring data suggests that these compounds can accumulate in sediments and affect aquatic life adversely .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity | Toxicity Level |
|---|---|---|---|
| Nonylphenol | C15H24O | Endocrine disruptor | High |
| Octylphenol | C14H22O | Endocrine disruptor | Moderate |
| 20-(4-(1,1,3,3-Tetramethylbutyl)phenoxy)-3,6,... | C28H50O8 | Nonionic surfactant | Low |
Case Studies
Case Study 1: Surfactant Efficacy in Drug Formulation
A study explored the use of nonionic surfactants like 20-(4-(1,1,3,3-Tetramethylbutyl)phenoxy)-3,6,... in enhancing the solubility of poorly soluble drugs. Results indicated significant improvements in drug dissolution rates and bioavailability when formulated with this compound compared to traditional surfactants .
Case Study 2: Environmental Monitoring
Research conducted by the Danish EPA highlighted the environmental impact of alkylphenols and their ethoxylates. The findings showed that these compounds could lead to significant ecological risks due to their persistence and potential for bioaccumulation in aquatic systems .
Q & A
Basic Questions
Synthesis and Quality Control Q: How is 20-(4-(1,1,3,3-Tetramethylbutyl)phenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol synthesized, and what quality control measures ensure purity? A: The compound is synthesized via ethoxylation, where 4-(1,1,3,3-Tetramethylbutyl)phenol reacts with ethylene oxide under controlled conditions. Key patents (e.g., US 4,223,163) describe methods to achieve narrow polyethoxy chain distributions. Quality control involves:
- Actives content (≥95%) measured via GB/T 13173 .
- pH testing (1% solution, pH 5.0–7.0) to ensure stability .
- Physical state verification (solid/paste/liquid) to confirm consistency.
| Quality Parameter | Method | Specification |
|---|---|---|
| Actives (%) | GB/T 13173 | ≥95.0 |
| pH (1% solution) | Potentiometry | 5.0–7.0 |
Analytical Characterization Q: What analytical techniques are recommended for characterizing the structural integrity of this compound? A: Key methods include:
- High-Performance Liquid Chromatography (HPLC) for purity assessment.
- Nuclear Magnetic Resonance (NMR) to verify ethoxylation degree and branching (referencing NIST spectral data) .
- Mass Spectrometry (MS) for molecular weight confirmation (e.g., C20H18O3 derivatives) .
Safety Protocols Q: What are the primary safety considerations when handling this compound in laboratory settings? A:
- GHS Hazards : Acute toxicity (H302), skin/eye irritation (H315/H319), and respiratory effects (H335) .
- PPE Requirements : Nitrile gloves, safety goggles, and fume hoods for ventilation .
- Spill Management : Use inert absorbents and avoid aqueous rinses to prevent environmental contamination .
Advanced Research Questions
Computational Modeling Q: How can molecular modeling predict the compound’s behavior in solvent systems or surfactant applications? A:
- Molecular Dynamics (MD) Simulations : Model interactions with polar solvents (e.g., water) to assess micelle formation .
- Density Functional Theory (DFT) : Calculate electronic properties to optimize ethoxylation efficiency .
- Validation : Compare simulated vs. experimental solubility/logP data to refine parameters .
Data Discrepancy Resolution Q: What strategies address contradictions in solubility or stability data across experimental setups? A:
- Controlled Replication : Standardize solvent purity, temperature, and humidity.
- Statistical Analysis : Use ANOVA to identify outlier datasets .
- Theoretical Alignment : Link results to surfactant theory (e.g., HLB values) to contextualize anomalies .
Ethoxylation Optimization Q: How does ethoxylation degree affect surfactant properties, and what methods determine optimal chain length? A:
- Design of Experiments (DOE) : Vary ethylene oxide molar ratios and measure critical micelle concentration (CMC) .
- Response Surface Methodology (RSM) : Optimize chain length for specific applications (e.g., emulsion stability) .
- Patented Methods : US 5,069,817 describes low-temperature ethoxylation for tailored properties .
Environmental Impact Assessment Q: What in silico methods assess the environmental persistence of degradation byproducts? A:
- Quantitative Structure-Activity Relationship (QSAR) Models : Predict biodegradability using fragment-based descriptors .
- Ecotoxicity Screening : Simulate aquatic toxicity via EPI Suite™ for metabolites .
- Regulatory Alignment : Cross-reference Annex XV reports on ethoxylated substances .
Biological Membrane Interactions Q: How can the compound’s interaction with biological membranes be quantified using biophysical assays? A:
- Fluorescence Anisotropy : Track membrane fluidity changes upon surfactant incorporation .
- Langmuir Trough Experiments : Measure surface pressure-area isotherms to assess lipid monolayer disruption.
- Confocal Microscopy : Visualize membrane integrity in cell culture models .
Synthesis Reproducibility Q: What statistical approaches validate the reproducibility of synthesis outcomes across batches? A:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
